Cas no 823780-81-0 (Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)-)

823780-81-0 structure
Product name:Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)-
Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)-
- 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)benzenesulfonamide
- 823780-81-0
- DTXSID10383932
- Oprea1_831920
- SR-01000644151-1
- CCG-55108
- SCHEMBL1471498
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- Inchi: InChI=1S/C20H17ClN2O5S/c1-14(15-6-3-2-4-7-15)22-29(26,27)17-12-10-16(11-13-17)28-20-18(21)8-5-9-19(20)23(24)25/h2-14,22H,1H3
- InChI Key: VNVLFMIJKPZOSZ-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 432.0546705g/mol
- Monoisotopic Mass: 432.0546705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 110Ų
Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)- Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
823780-81-0 (Benzenesulfonamide, 4-(2-chloro-6-nitrophenoxy)-N-(1-phenylethyl)-) Related Products
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